molecular formula C23H18Br2N2O4 B12013789 4-Bromo-2-(2-(4-bromobenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate CAS No. 765276-37-7

4-Bromo-2-(2-(4-bromobenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate

Cat. No.: B12013789
CAS No.: 765276-37-7
M. Wt: 546.2 g/mol
InChI Key: OZBPQOKXZLUUKL-VULFUBBASA-N
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Description

4-Bromo-2-(2-(4-bromobenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate is a complex organic compound with the molecular formula C23H18Br2N2O4 and a molecular weight of 546.219 g/mol This compound is characterized by its unique structure, which includes multiple functional groups such as bromine atoms, a carbohydrazonoyl group, and an ethoxybenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(2-(4-bromobenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate typically involves multiple steps:

    Formation of the Carbohydrazonoyl Intermediate: This step involves the reaction of 4-bromobenzoyl chloride with hydrazine hydrate to form 4-bromobenzoyl hydrazide.

    Condensation Reaction: The 4-bromobenzoyl hydrazide is then reacted with 4-bromo-2-formylphenyl 4-ethoxybenzoate under acidic conditions to form the target compound.

Industrial Production Methods

While the compound is primarily synthesized in research laboratories, scaling up for industrial production would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(2-(4-bromobenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.

    Oxidation and Reduction: The carbohydrazonoyl group can be oxidized or reduced under specific conditions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Products with different substituents replacing the bromine atoms.

    Oxidation: Oxidized forms of the carbohydrazonoyl group.

    Reduction: Reduced forms of the carbohydrazonoyl group.

    Hydrolysis: 4-Bromo-2-(2-(4-bromobenzoyl)carbohydrazonoyl)phenyl 4-hydroxybenzoate.

Scientific Research Applications

4-Bromo-2-(2-(4-bromobenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(2-(4-bromobenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate depends on its interaction with specific molecular targets. The compound’s bromine atoms and carbohydrazonoyl group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways involved would require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-(2-(4-bromobenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound in research.

Properties

CAS No.

765276-37-7

Molecular Formula

C23H18Br2N2O4

Molecular Weight

546.2 g/mol

IUPAC Name

[4-bromo-2-[(E)-[(4-bromobenzoyl)hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate

InChI

InChI=1S/C23H18Br2N2O4/c1-2-30-20-10-5-16(6-11-20)23(29)31-21-12-9-19(25)13-17(21)14-26-27-22(28)15-3-7-18(24)8-4-15/h3-14H,2H2,1H3,(H,27,28)/b26-14+

InChI Key

OZBPQOKXZLUUKL-VULFUBBASA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)C3=CC=C(C=C3)Br

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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